2-Amino-2-(hydroxymethyl)propane-1,3-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(hydroxymethyl)propane-1,3-diol can be synthesized through the reaction of nitromethane with formaldehyde and ammonia, followed by hydrogenation. The reaction conditions typically involve:
Reaction of nitromethane with formaldehyde and ammonia: This step forms 2-nitro-2-(hydroxymethyl)-1,3-propanediol.
Hydrogenation: The nitro group is reduced to an amine group, resulting in the formation of tromethamine.
Industrial Production Methods
Industrial production of tromethamine often involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and high-pressure hydrogenation .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(hydroxymethyl)propane-1,3-diol undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with aldehydes to form Schiff bases.
Complexation Reactions: This compound can form complexes with metal ions.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes and mild acidic or basic conditions.
Complexation Reactions: Involve metal salts and aqueous solutions.
Major Products Formed
Schiff Bases: Formed from condensation reactions with aldehydes.
Metal Complexes: Formed from reactions with metal ions.
Scientific Research Applications
2-Amino-2-(hydroxymethyl)propane-1,3-diol is extensively used in scientific research due to its versatile properties:
Mechanism of Action
2-Amino-2-(hydroxymethyl)propane-1,3-diol acts as a proton acceptor, which combines with hydrogen ions to form water and bicarbonate, thereby correcting acidosis. It buffers both metabolic and respiratory acids, limiting carbon dioxide generation. Additionally, it functions as an osmotic diuretic .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Another alkanolamine used in similar applications but with different buffering capacities and toxicity profiles.
Tris(hydroxymethyl)aminomethane: Commonly used in biochemistry as a buffer, similar to tromethamine.
Uniqueness
2-Amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its specific buffering range and lower toxicity compared to other alkanolamines. It is particularly effective in medical applications for correcting metabolic acidosis without significant side effects .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZDBCJOHFCAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023723 | |
Record name | Tromethamine | |
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Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
Record name | Tromethamine | |
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Boiling Point |
219-220 °C at 10 mm Hg | |
Record name | TROMETHAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |
Record name | TROMETHAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000022 [mmHg] | |
Record name | Tromethamine | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis... | |
Record name | TROMETHAMINE | |
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Color/Form |
Crystalline mass, WHITE, CRYSTALLINE POWDER | |
CAS No. |
77-86-1 | |
Record name | Tris(hydroxymethyl)aminomethane | |
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Record name | Tromethamine [USAN:USP] | |
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Record name | Tromethamine | |
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Record name | Trometamol | |
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Record name | TROMETHAMINE | |
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Record name | TROMETHAMINE | |
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Melting Point |
171-172 °C | |
Record name | TROMETHAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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